![molecular formula C20H17BrN4O2S B2563217 N-(3-acetamidophenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide CAS No. 893983-13-6](/img/structure/B2563217.png)
N-(3-acetamidophenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide
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Description
N-(3-acetamidophenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide, also known as BPTAA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. BPTAA is a thioacetamide derivative that has been synthesized through a multi-step process involving the use of various reagents and solvents.
Scientific Research Applications
- Pyrazolines, including our compound, have demonstrated antibacterial effects. Researchers have reported their potential against various bacterial strains, making them valuable candidates for drug development .
- Pyrazoline derivatives have also exhibited antifungal activity. Our compound may be investigated for its effectiveness against fungal infections, potentially providing new therapeutic options .
- Oxidative stress plays a crucial role in various diseases. Pyrazolines, due to their antioxidant properties, could mitigate cellular damage caused by reactive oxygen species (ROS) .
- Acetylcholinesterase (AchE) is essential for normal nerve function. Our compound’s impact on AchE activity could be studied in both vertebrates and invertebrates .
- Thiazole derivatives, structurally related to pyrazolines, have shown cytotoxic effects on human tumor cell lines .
Antibacterial Activity
Antifungal Properties
Antioxidant Potential
Neurotoxicity Assessment
Cytotoxicity Against Tumor Cells
Synthetic Chemistry and Medicinal Chemistry
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2S/c1-13(26)22-16-3-2-4-17(11-16)23-19(27)12-28-20-10-9-18(24-25-20)14-5-7-15(21)8-6-14/h2-11H,12H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSFPSQZCBZSOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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